Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 6-ethyl-2,4,7-trimethyl-
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Overview
Description
Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 6-ethyl-2,4,7-trimethyl- is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 6-ethyl-2,4,7-trimethyl- typically involves the condensation of 2-amino-3-cyanopyrroles with acetylacetone. The reaction conditions, including the choice of solvent and temperature, significantly affect the yield of the desired product. For instance, conducting the reaction in dioxane, pyridine, or acetic acid at temperatures ranging from 100-120°C can yield the compound in varying efficiencies . High yields (up to 94%) can be achieved by heating the aminopyrroles in excess acetylacetone at 140°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure scalability and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 6-ethyl-2,4,7-trimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, will depend on the desired transformation.
Major Products
The major products formed from these reactions will vary based on the type of reaction and the specific reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the pyrrolopyrimidine scaffold.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 6-ethyl-2,4,7-trimethyl- exerts its effects will depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved will vary based on the specific biological context and the nature of the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds share a similar fused ring structure and have shown various biological activities, including antibacterial and antiviral properties.
Pyrimido[1,2-a]benzimidazoles: These compounds also feature a fused ring system and have been studied for their potential therapeutic applications.
Uniqueness
Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 6-ethyl-2,4,7-trimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and trimethyl groups may enhance its interactions with certain biological targets or improve its stability under specific conditions.
Properties
CAS No. |
62136-31-6 |
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Molecular Formula |
C13H15N3 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
6-ethyl-2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile |
InChI |
InChI=1S/C13H15N3/c1-5-12-10(4)11(7-14)13-15-8(2)6-9(3)16(12)13/h6H,5H2,1-4H3 |
InChI Key |
FCXPKSDEXTULKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C2N1C(=CC(=N2)C)C)C#N)C |
Origin of Product |
United States |
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